1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
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Description
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Quinoline derivatives are subject to various synthetic methodologies aiming at enhancing their chemical properties for potential applications. For instance, research on the synthesis of bis(benzo[h]quinolin-10-yl-n)rhodium(III) complexes reveals the preparation and characterization of new complexes, indicating the versatility of quinoline compounds in forming metal complexes, which could be pivotal in catalysis and material science Nonoyama, 1974.
Antimicrobial Activity
Quinoline derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new therapeutic agents. For example, the synthesis and antimicrobial evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated high activity against various bacterial and fungal strains Fadda et al., 2016.
Utilization in Polymer Synthesis
Quinoline derivatives are also used as monomers in polymer synthesis, highlighting their potential in creating materials with specific properties. For instance, the utilization of quinolone drugs as monomers in the synthesis of poly(norfloxacin diisocyanatododecane polycaprolactone) demonstrates their role in developing antimicrobial materials Yang & Santerre, 2001.
Fluorination and Sulfonation Reactions
Quinoline derivatives are versatile substrates for fluorination and sulfonation reactions, essential for introducing functional groups that modulate their chemical and biological properties. Research on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent demonstrates the fluorination capabilities of such compounds, which can be critical in medicinal chemistry for modifying drug molecules Umemoto et al., 2010.
Biological and Pharmacological Studies
The exploration of quinoline derivatives in biological systems, including their cytotoxic activities against cancer cell lines, showcases their potential in drug development. For instance, the synthesis of novel 2-sulfonated-benzo[f][1,7]naphthyridines and their evaluation for cytotoxic activities indicate the utility of quinoline derivatives in discovering new anticancer agents Arepalli et al., 2018.
properties
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)21-10-9-19(3)20(4)13-21)27(31)22-14-23(28)25(15-24(22)30)29-12-7-8-18(2)16-29/h9-10,13-15,17-18H,5-8,11-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMVBBDIDAZGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.